molecular formula C23H24N2O4S B1671555 Eprosartan CAS No. 133040-01-4

Eprosartan

Cat. No. B1671555
M. Wt: 424.5 g/mol
InChI Key: OROAFUQRIXKEMV-LDADJPATSA-N
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Description

Eprosartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, Eprosartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of Eprosartan involves treating 2-n-butyl-4-formylimidazole with an N-protecting group selected from a group consisting of C1-C4 alkyl ester derivatives of methacrylic acid, crotonic acid, or acrylic acid in the presence of a base . This process yields an N-protected compound, which is then reacted with 2-(2-thienyl methyl) propanedioic acid monoethyl ester to get another compound . This compound is then reacted with methyl-4-(bromomethyl) benzoate to get a final compound . The ester groups are hydrolyzed and the N-protecting group is removed using caustic soda solution to yield Eprosartan .


Molecular Structure Analysis

Eprosartan has a molecular formula of C23H24N2O4S and an average mass of 424.513 Da . It is a highly selective angiotensin II type 1 (AT1) receptor antagonist, with 1000-fold higher affinity for AT1 than AT2 receptors .


Chemical Reactions Analysis

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . Its action is therefore independent of the pathways for angiotensin II synthesis .

Scientific Research Applications

Angiotensin II Receptor Antagonist

Eprosartan is primarily recognized as an angiotensin II receptor antagonist (ARB) used in hypertension treatment. It demonstrates superior antihypertensive efficacy compared to placebo and similar blood pressure-lowering effects to enalapril in randomized trials (Plosker, 2009).

Cardiovascular and Cerebrovascular Outcomes

Eprosartan has shown improved clinical outcomes, including a reduction in mortality and cardiovascular and cerebrovascular events, in hypertensive patients with prior cerebrovascular incidents (Plosker, 2009). In the MOSES trial, eprosartan was associated with fewer total mortality and cardiovascular and cerebrovascular events than nitrendipine (Schrader et al., 2005).

Effect on Cardiac Function in Ischemia-Reperfusion Injury

In a swine heart model of ischemia-reperfusion injury, eprosartan led to significant improvement in regional cardiac function, suggesting its potential cardioprotective effect on ischemic myocardium (Weymann et al., 2014).

Hepatic Uptake and Biliary Excretion

Eprosartan undergoes hepatic uptake and biliary excretion, with involvement of organic anion-transporting polypeptides (OATP) and multidrug resistance-associated protein 2 (MRP2) in bothrats and humans. This insight into its metabolism can guide better understanding of its pharmacokinetics and potential drug interactions (Sun et al., 2014).

Impact on Renal and Cardiovascular Health

In studies involving severely hypertensive stroke-prone rats, eprosartan has shown to reduce cardiac hypertrophy and protect heart and kidney functions, also preventing early mortality (Barone et al., 2001). Additionally, it was effective in reducing glomerular injury in rats with reduced renal mass, suggesting a role in the treatment of progressive renal disease (Gandhi et al., 1999).

Effect on Cognitive Function

Eprosartan has been associated with a modest improvement in cognitive function in hypertensive patients, as observed in the OSCAR study. This suggests a potential beneficial impact on cognitive health in the hypertensive population (Pathak et al., 2007).

Safety And Hazards

Eprosartan is generally well-tolerated, but it can cause side effects such as dizziness, lightheadedness, and blurred vision . Serious side effects include fainting, decreased sexual ability, and muscle pain . Eprosartan should not be used during pregnancy as it can cause injury or death to the unborn baby .

Future Directions

Eprosartan controls high blood pressure but does not cure it . It may take 2 to 3 weeks for you to notice the full benefit of Eprosartan . You may need to use blood pressure medicine for the rest of your life . Treatment may also include diet, exercise, lowering cholesterol, not smoking, and controlling diabetes .

properties

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAFUQRIXKEMV-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022989
Record name Eprosartan
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Molecular Weight

424.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Eprosartan
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Solubility

Insoluble (mesylate form), 8.66e-03 g/L
Record name Eprosartan
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Record name Eprosartan
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Mechanism of Action

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/
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Product Name

Eprosartan

Color/Form

Crystals from methanol

CAS RN

133040-01-4
Record name Eprosartan
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Melting Point

248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form)
Record name Eprosartan
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Record name Eprosartan
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
KJ McClellan, JA Balfour - Drugs, 1998 - search.ebscohost.com
Abstract▴ Eprosartan is a nonpeptide angiotensin II receptor antagonist which has a high … , eprosartan significantly reduced blood pressure compared with placebo.▴ Eprosartan was at …
Number of citations: 104 search.ebscohost.com
GL Plosker - Drugs, 2009 - Springer
… Eprosartan was generally well tolerated in clinical trials and had a lower incidence of persistent dry cough than enalapril. Eprosartan has a … The use of eprosartan or other ARBs in …
Number of citations: 26 link.springer.com
M Weber - … : The Journal of Human Pharmacology and Drug …, 1999 - Wiley Online Library
Eprosartan is a new, structurally distinct, nonbiphenyl, nontetrazole, nonpeptide, orally active angiotensin II receptor antagonist that is highly selective for the AT 1 receptor. In placebo‐…
L Ruilope, B Jager - Expert opinion on pharmacotherapy, 2003 - Taylor & Francis
… Within the class of AII blockers, eprosartan differs from other … Eprosartan acts at vascular AT 1 receptors (postsynaptically) … In clinical trials, eprosartan has been demonstrated to be at …
Number of citations: 32 www.tandfonline.com
GW Robins, LJ Scott - Drugs, 2005 - Springer
… Eprosartan has a low potential for serious adverse events and has not been … , eprosartan does not have a tendency to cause persistent nonproductive cough. Accordingly, eprosartan …
Number of citations: 41 link.springer.com
J Schrader, S Lüders, A Kulschewski, F Hammersen… - Stroke, 2005 - Am Heart Assoc
… mm Hg with eprosartan and nitrendipine therapy to … eprosartan regimen and 77.7% with the nitrendipine regimen. During follow-up, in total, 461 primary events occurred: 206 eprosartan …
Number of citations: 261 www.ahajournals.org
…, Eprosartan Multinational Study Group - Journal of …, 1999 - journals.lww.com
… doses of eprosartan at 400–800 mg once a day, eprosartan at … Results By the end of the study, eprosartan had significantly … versus placebo for both eprosartan regimens). Similarly, both …
Number of citations: 63 journals.lww.com
GL Plosker, RH Foster - Drugs, 2000 - Springer
… eprosartan is a well tolerated and effective antihypertensive agent that is administered once or twice daily without regard to meals. Eprosartan … as enalapril, eprosartan does not have a …
Number of citations: 44 link.springer.com
RL Grange, J Ziogas, AJ North, JA Angus… - Bioorganic & medicinal …, 2008 - Elsevier
… antihypertensives milfasartan and eprosartan were prepared and … eprosartan (not shown). The calculated pK B values were 8.3 for selenoeprosartan compared with 8.8 for eprosartan…
Number of citations: 71 www.sciencedirect.com
R SEGA - Blood pressure, 1999 - Taylor & Francis
… eprosartan 400 mg total daily dose, given bid, or oral enalapril 10 mg total daily dose, given od The dose of eprosartan … on maximum doses of eprosartan or enalapril at week 6, HCTZ …
Number of citations: 63 www.tandfonline.com

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